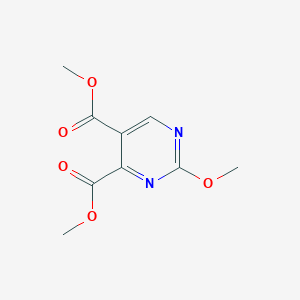

Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate

CAS No.:

Cat. No.: VC15951139

Molecular Formula: C9H10N2O5

Molecular Weight: 226.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O5 |

|---|---|

| Molecular Weight | 226.19 g/mol |

| IUPAC Name | dimethyl 2-methoxypyrimidine-4,5-dicarboxylate |

| Standard InChI | InChI=1S/C9H10N2O5/c1-14-7(12)5-4-10-9(16-3)11-6(5)8(13)15-2/h4H,1-3H3 |

| Standard InChI Key | AMMXMVAYKLDKTA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=C(C(=N1)C(=O)OC)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

While experimental data for this specific compound is sparse, extrapolation from structurally related systems permits the following inferences:

Synthesis and Derivatization

Key Synthetic Routes

The synthesis of dimethyl 2-methoxypyrimidine-4,5-dicarboxylate likely follows methodologies analogous to those for pyridine and pyrimidine dicarboxylates :

Route 1: Direct Esterification

-

Starting Material: 2-Methoxypyrimidine-4,5-dicarboxylic acid.

-

Reagents: Thionyl chloride (SOCl₂) followed by methanol.

-

Mechanism: Acid chloride formation, followed by nucleophilic acyl substitution with methanol.

Route 2: Pd-Catalyzed Cross-Coupling

-

Precursor: Halogenated pyrimidine (e.g., 5-bromo-2-methoxypyrimidine-4-carboxylate).

-

Conditions: Carbonylation under CO atmosphere to introduce the second ester group.

Functionalization Strategies

The compound’s ester groups serve as handles for further derivatization:

-

Saponification: LiOH-mediated hydrolysis yields the dicarboxylic acid, enhancing metal-binding capacity .

-

Amination: Buchwald–Hartwig coupling introduces aminoalkyl chains at the 4- or 5-positions, modifying biological activity .

-

Coordination Complex Formation: The pyrimidine nitrogen and ester carbonyl groups act as ligands for transition metals (e.g., Ru, Ir), relevant to photocatalysis .

Applications in Coordination Chemistry and Materials Science

Ligand in Metal Complexes

Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate demonstrates potential as a polydentate ligand. In bipyridine analogs, such as dimethyl 2,2'-bipyridine-5,5'-dicarboxylate (CAS: 1762-45-4), the ester groups enhance solubility while nitrogen atoms coordinate to metals like Ru(II) and Ir(III) . Key applications include:

-

Photovoltaic Devices: Ru complexes with bipyridine ligands achieve >10% power conversion efficiency in dye-sensitized solar cells .

-

Catalysis: Ni complexes catalyze C–C coupling reactions, with turnover numbers (TON) exceeding 10⁴ .

Supramolecular Assemblies

The compound’s planar structure and hydrogen-bonding capacity (via ester carbonyls) enable the formation of porous coordination polymers. For example, Zn(II) networks with pyrimidine dicarboxylates exhibit BET surface areas >500 m²/g, suitable for gas storage .

Biological and Medicinal Relevance

Enzyme Inhibition

Pyrimidine dicarboxylates are potent inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases, including Jumonji domain-containing histone demethylases (JMJD5) . Key findings from pyridine analogs :

-

JMJD5 Inhibition: 5-Aminoalkyl-substituted 2,4-PDCA derivatives show IC₅₀ values as low as 0.03 μM.

-

Selectivity: Substituents at the 5-position reduce off-target effects; e.g., 20c inhibits JMJD5 100× more selectively than AspH .

Environmental and Industrial Considerations

Degradation Pathways

Pyrimidine dicarboxylates undergo hydrolysis in aqueous environments (t₁/₂ ~7 days at pH 7), forming non-toxic dicarboxylic acids . Photodegradation via UV exposure further accelerates breakdown, minimizing ecological persistence .

Industrial Scale-Up

Challenges in large-scale synthesis include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume